N-(3-Bromobenzyl)-2-propen-1-amine
Overview
Description
N-(3-Bromobenzyl)-2-propen-1-amine is an organic compound characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a propenylamine moiety
Mechanism of Action
Target of Action
The primary target of N-(3-Bromobenzyl)-2-propen-1-amine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound interacts with tubulin by binding to it . This binding interaction was studied using spectrofluorimetry . The compound perturbs the tertiary structure of purified tubulin, as indicated by an anilinonaphthalene sulfonic acid-binding assay .
Biochemical Pathways
The compound’s interaction with tubulin affects the microtubule dynamics, which is a crucial part of the cell division process . By disrupting normal microtubule architecture, it inhibits cancer cell viability and shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 .
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation . It achieves this by disrupting the normal architecture of microtubules in cells, thereby affecting cell division and growth .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to specific sites on the biomolecules, potentially altering their function.
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Bromobenzyl)-2-propen-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzyl chloride with allylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-bromobenzyl chloride and allylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.
Procedure: The 3-bromobenzyl chloride is added dropwise to a solution of allylamine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by extraction, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromobenzyl)-2-propen-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The propenylamine moiety can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: The compound can be reduced to form saturated amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
Substitution: Formation of N-(3-substituted-benzyl)-2-propen-1-amine derivatives.
Oxidation: Formation of N-(3-bromobenzyl)-2-propen-1-oxide or other oxidized derivatives.
Reduction: Formation of N-(3-bromobenzyl)-propylamine or other reduced derivatives.
Scientific Research Applications
N-(3-Bromobenzyl)-2-propen-1-amine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(3-Bromobenzyl)-N-isopropylamine: Similar structure but with an isopropyl group instead of a propenyl group.
N-(3-Bromobenzyl)-N-methylamine: Contains a methyl group instead of a propenyl group.
N-(3-Bromobenzyl)-N-ethylamine: Features an ethyl group in place of the propenyl group.
Uniqueness
N-(3-Bromobenzyl)-2-propen-1-amine is unique due to the presence of the propenylamine moiety, which imparts distinct reactivity and potential biological activity compared to its analogs. The propenyl group allows for additional chemical modifications and interactions, making it a versatile compound in various applications.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]prop-2-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h2-5,7,12H,1,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAFXFFNHAJIOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405923 | |
Record name | AN-465/42767473 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893569-90-9 | |
Record name | 3-Bromo-N-2-propen-1-ylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893569-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AN-465/42767473 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.